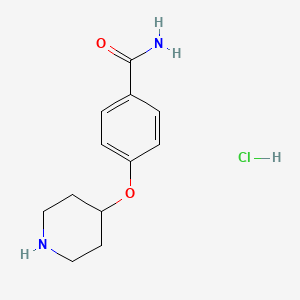

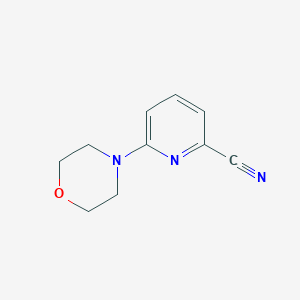

6-Morpholinopicolinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

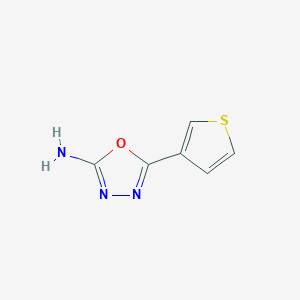

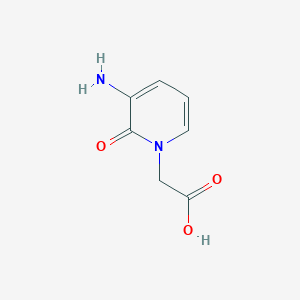

6-Morpholinopicolinonitrile is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . It is used for research purposes .

Synthesis Analysis

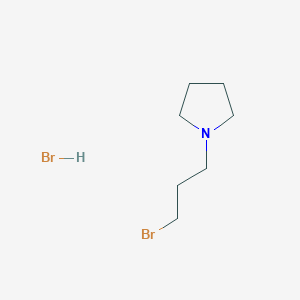

The synthesis of this compound involves a suspension of copper (I) cyanide and sodium cyanide in DMF (Dimethylformamide), which is heated at 150°C until homogeneous .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

6-Morpholinopicolinonitrile and its derivatives are pivotal in the synthesis of complex organic compounds, especially in medicinal chemistry. Bridged bicyclic morpholines, for example, are highlighted as crucial building blocks. The synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane demonstrates the utility of morpholine derivatives in generating compounds with similar lipophilicity to morpholine itself, initiating with affordable materials through straightforward chemistry (Walker, Eklov, & Bedore, 2012). This synthesis underscores morpholine's role in the design of bioactive molecules, contributing significantly to various therapeutic areas, including anticancer research. The anticancer potential of morpholine-containing compounds is particularly notable, with recent literature reviews summarizing morpholine's efficacy against multi-drug resistant cancers, reflecting its broad pharmacological utility (Arshad et al., 2019).

Antisense Oligonucleotides and Gene Function Studies

Morpholino oligos have been instrumental in the study of gene function across a range of model organisms. Their ability to inhibit gene function has opened avenues for critical insights into developmental biology and disease mechanisms. This has been particularly impactful in zebrafish, where morpholinos have enabled detailed investigations into the roles of specific genes during development (Heasman, 2002). Moreover, the coupling of morpholino oligos with cell-penetrating peptides has enhanced their in vivo delivery, broadening their applicability in therapeutic contexts, including the treatment of Duchenne muscular dystrophy (Moulton, 2013).

Molecular Design and Drug Development

The morpholine framework is a cornerstone in drug development due to its versatility in medicinal chemistry. Its inclusion in bioactive molecules significantly influences their pharmacological profiles, enhancing their therapeutic potential. Studies have elucidated morpholine's role in the design of enzyme inhibitors and receptor affinity modulation, underlining its significance in generating compounds with improved potency and drug-like properties (Kourounakis, Xanthopoulos, & Tzara, 2020). This comprehensive review of morpholine derivatives across various therapeutic targets aims to justify its status as a privileged structure in medicinal chemistry.

Safety and Hazards

The safety data sheet for 6-Morpholinopicolinonitrile indicates that it is classified as having acute toxicity when ingested orally . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of accidental release, measures should be taken to avoid dust formation and inhalation of mist, gas, or vapors .

properties

IUPAC Name |

6-morpholin-4-ylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13/h1-3H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDAOTSKEPJLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594499 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868755-53-7 |

Source

|

| Record name | 6-(Morpholin-4-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.